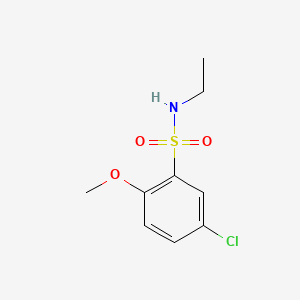

5-氯-N-乙基-2-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

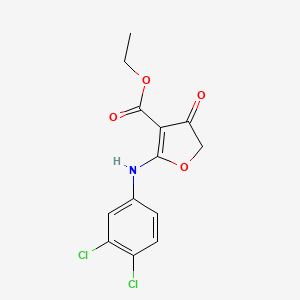

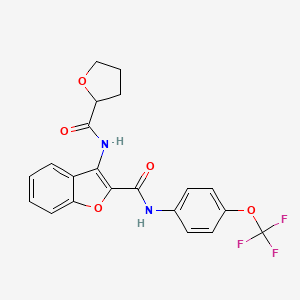

5-chloro-N-ethyl-2-methoxybenzenesulfonamide is a chemical compound with several significant properties. It is also known as 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide .

Molecular Structure Analysis

The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 . The InChI code is 1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 209-214 °C (lit.) . It is soluble in methanol .科学研究应用

化学合成和反应性

苯磺酰胺(包括氯代和甲氧基取代变体)广泛用于有机合成。例如,N-氯代-N-甲氧基苯磺酰胺用作有效的氯化试剂,突出了其在温和条件下将氯原子引入有机分子中的效用。此类试剂在合成多种氯代有机化合物中至关重要,这在制药、农用化学品和材料科学中具有重要意义(肖秋圃等,2016)。

生物活性与药物开发

磺酰胺衍生物已被评估其生物活性,包括抗艾滋病毒、抗真菌和抗癌特性。例如,合成了带有 1,3,4-恶二唑部分的新型磺酰胺,并评估了它们的抗艾滋病毒和抗真菌活性,展示了磺酰胺衍生物在开发新的治疗剂中的潜力(M. Zareef 等,2007)。

材料科学与传感器开发

磺酰胺化合物已被探索其在材料科学中的应用,例如在传感器开发中。例如,苯磺酰胺衍生物已被用于制造用于检测重金属(如钴离子)的传感器,展示了磺酰胺化合物在环境监测和公共卫生中的多功能性(T. Sheikh 等,2016)。

安全和危害

作用机制

Target of Action

The primary target of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

5-chloro-N-ethyl-2-methoxybenzenesulfonamide: interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion of the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can impact various biochemical pathways in the body that rely on the regulation of pH and the concentration of bicarbonate ions .

Result of Action

The molecular and cellular effects of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide ’s action are largely dependent on its inhibition of carbonic anhydrase. By inhibiting this enzyme, the compound can disrupt the balance of pH and bicarbonate ions in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to carbonic anhydrase and inhibit its activity

属性

IUPAC Name |

5-chloro-N-ethyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNRHGLWNZWIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-ethyl-2-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)

![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)

![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)